2-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
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Overview
Description
2-(6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a chemical compound with the molecular formula C₁₃H₈N₂O₂ and a molecular weight of 224.22 g/mol . This compound is known for its unique structure, which includes an indene core substituted with methoxy and malononitrile groups. It is primarily used in research settings and has various applications in organic synthesis and material science .
Preparation Methods
The synthesis of 2-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves organic synthesis techniques. One common method includes the reaction of 6-methoxy-1-indanone with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Chemical Reactions Analysis
2-(6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Scientific Research Applications
2-(6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective electron acceptor in organic photovoltaic devices . Additionally, its derivatives can interact with biological macromolecules, such as enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and derivative being studied .
Comparison with Similar Compounds
2-(6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can be compared with other similar compounds, such as:
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound has similar structural features but includes fluorine atoms, which can enhance its electron-accepting properties.
2-(2,3-Dihydro-3-oxo-1H-inden-1-ylidene)propanedinitrile: This compound lacks the methoxy group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for various specialized applications .
Properties
Molecular Formula |
C13H8N2O2 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(6-methoxy-3-oxoinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C13H8N2O2/c1-17-9-2-3-10-12(4-9)11(5-13(10)16)8(6-14)7-15/h2-4H,5H2,1H3 |
InChI Key |
XWWIMNVCLJPUSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC2=C(C#N)C#N |
Origin of Product |
United States |
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